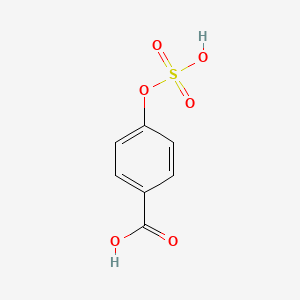

4-Sulfooxybenzoic acid

CAS No.:

Cat. No.: VC1920433

Molecular Formula: C7H6O6S

Molecular Weight: 218.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6O6S |

|---|---|

| Molecular Weight | 218.19 g/mol |

| IUPAC Name | 4-sulfooxybenzoic acid |

| Standard InChI | InChI=1S/C7H6O6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) |

| Standard InChI Key | RJTYSXVYCZAUHE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)OS(=O)(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OS(=O)(=O)O |

Introduction

Physical and Chemical Properties

The physical appearance of 4-Sulfamoylbenzoic acid is described as a shiny solid or white powder according to different sources. This compound possesses several notable physical and chemical properties that influence its behavior in various applications.

Physical Properties

The physical properties of 4-Sulfamoylbenzoic acid are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 201.20 g/mol | PubChem |

| Physical Description | Shiny solid; White powder | Merck Index; Alfa Aesar MSDS |

| Vapor Pressure | 0.00000112 mmHg | Haz-Map |

| Melting Point | 205°C | Analytical data |

Chemical Structure and Reactivity

4-Sulfamoylbenzoic acid contains two functional groups: a carboxylic acid (-COOH) and a sulfonamide group (-SO₂NH₂). This combination contributes to its diverse chemical reactivity and biological activities. The compound can participate in various chemical reactions including oxidation, reduction, and substitution reactions.

Synthesis Methods

Various synthetic approaches have been reported for the preparation of 4-Sulfamoylbenzoic acid, each with specific advantages in terms of yield, purity, and scale-up potential.

Laboratory Scale Synthesis

Three validated synthesis methods have been reported in the literature:

-

Catalytic oxidation: Using cobalt acetate at 100°C for 10 hours achieves 94.05% yield with 99.33% conversion and 94.68% selectivity.

-

Alkaline oxidation: Reaction with NaOH/KMnO₄ at 70–90°C for 2 hours yields 90% product with a melting point of 205°C.

-

Halogen-mediated synthesis: Using HCl, NaBrO₃, and NaBr at 25–100°C for 13 hours yields 97% product with 83% recovery.

Industrial Production Methods

In industrial settings, 4-Sulfamoylbenzoic acid is produced by reacting p-aminobenzoic acid with sulfuric acid or its derivatives. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The choice of catalyst significantly impacts the selectivity of the reaction, with cobalt acetate showing advantages in minimizing side reactions compared to halogen-based methods.

Chemical Reactions

4-Sulfamoylbenzoic acid participates in various chemical reactions due to its reactive functional groups.

Types of Reactions

The compound undergoes several types of chemical reactions, including:

-

Oxidation: 4-Sulfamoylbenzoic acid can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: Reduction of 4-Sulfamoylbenzoic acid can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used for this purpose.

-

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines, alcohols, and thiols.

Products Formed

The major products formed from these reactions include:

-

Sulfonic acid derivatives from oxidation reactions

-

Amine derivatives from reduction reactions

-

Various substituted benzoic acid derivatives from substitution reactions

Biological Activity

4-Sulfamoylbenzoic acid exhibits diverse biological activities that make it valuable in medicinal chemistry and pharmaceutical research.

Enzyme Inhibition

This compound has been identified as a weak inhibitor of carbonic anhydrase (CA), particularly the CAIX isoform, which is overexpressed in various solid tumors. The compound exhibits high affinity and selectivity towards CAIX, with a dissociation constant of 0.12 nM, indicating its potential as an anticancer agent by modulating tumor microenvironments.

Anti-Urease Activity

Recent studies have demonstrated that derivatives of 4-Sulfamoylbenzoic acid possess significant anti-urease activity. These compounds inhibit urease enzymes, which are implicated in the pathogenesis of gastric diseases such as peptic ulcers. The inhibition mechanism involves the formation of stable enzyme-inhibitor complexes, thereby preventing urease from catalyzing its reaction.

Antibacterial Properties

The antibacterial activity of 4-Sulfamoylbenzoic acid derivatives has been explored against various bacterial strains. These compounds have shown effectiveness against pathogens like Stenotrophomonas maltophilia and Pseudomonas aeruginosa, suggesting their utility in treating infections associated with these bacteria.

Medicinal Chemistry Applications

4-Sulfamoylbenzoic acid has found significant applications in medicinal chemistry due to its diverse biological activities and favorable pharmacological properties.

Inhibition of Cytosolic Phospholipase A2α

Recent studies have focused on the development of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic Phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory response. These compounds were synthesized through ligand-based virtual screening and demonstrated promising inhibitory activity in vitro. The most effective derivatives showed improved water solubility and metabolic stability, making them suitable candidates for further development as anti-inflammatory drugs.

Anti-Urease Activity Applications

Research has highlighted the synthesis of 4-phenoxy-5-sulfamoylbenzoic acid derivatives that exhibit dual action by inhibiting urease and demonstrating antibacterial properties. These compounds were evaluated for their effectiveness against urease, which is implicated in gastrointestinal diseases such as peptic ulcers. The derivatives showed significant anti-urease activity, indicating their potential as therapeutic agents for gastrointestinal disorders.

Antiviral Properties

Another avenue of research involves the use of 4-Sulfamoylbenzoic acid derivatives against Dengue virus serotype 2 (DENV2). Compounds synthesized from this acid showed inhibitory effects on the viral protease, indicating their potential as antiviral agents. Specifically, some derivatives demonstrated IC50 values that suggest effective inhibition at relatively low concentrations.

The following table summarizes the biological activities of various 4-Sulfamoylbenzoic acid derivatives:

| Compound | Activity | IC50 Value (μM) | Remarks |

|---|---|---|---|

| N,N-disubstituted derivative | cPLA2α inhibitor | Not specified | Effective in vitro |

| 4-phenoxy-5-sulfamoylbenzoic acid | Anti-urease | Not specified | Dual action against bacteria |

| Sulfamoyl benzoic acid analogue | Anti-DENV2 | 48.2 - 121.9 | Effective against viral protease |

Research Findings and Case Studies

Cancer Treatment Research

A study focused on the development of methyl sulfamoyl benzoate derivatives showed promising results in inhibiting carbonic anhydrase IX (CAIX), indicating potential applications in cancer therapy. The research demonstrated that these derivatives could modulate the tumor microenvironment by targeting CAIX, which plays a crucial role in tumor progression and metastasis.

Gastrointestinal Disease Research

Derivatives synthesized from 4-Sulfamoylbenzoic acid were evaluated for their anti-urease properties, demonstrating efficacy that could lead to new treatments for gastrointestinal disorders. These compounds showed significant inhibition of urease activity, suggesting their potential use in treating conditions like peptic ulcers and other gastrointestinal diseases associated with urease-producing bacteria.

Infection Control Studies

Research on antibacterial derivatives of 4-Sulfamoylbenzoic acid revealed their effectiveness against resistant bacterial strains, suggesting their role in developing new antibiotics. The compounds demonstrated significant activity against pathogens like Stenotrophomonas maltophilia and Pseudomonas aeruginosa, which are known for their resistance to conventional antibiotics.

Analytical Characterization

The purity and structural integrity of 4-Sulfamoylbenzoic acid can be characterized using various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for confirming the molecular structure of 4-Sulfamoylbenzoic acid. Typical 1H-NMR spectra show aromatic protons at δ 8.15 ppm for benzoic acid protons, which is characteristic of this compound.

Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) can validate the molecular weight of 4-Sulfamoylbenzoic acid, with [M+H]+ = 201.2 g/mol, showing less than 1% deviation from theoretical values.

Thermal Analysis

Melting point analysis can be used to confirm the purity of 4-Sulfamoylbenzoic acid. The observed melting point of 205°C can be compared to literature data to assess purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume